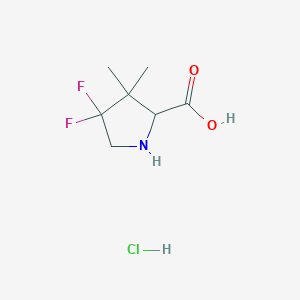

4,4-Difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4,4-Difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid hydrochloride is a fluorinated pyrrolidine derivative. This compound is known for its unique structural features, which include two fluorine atoms and a carboxylic acid group attached to a pyrrolidine ring. The presence of fluorine atoms often imparts distinct chemical and biological properties to the molecule, making it a valuable compound in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid hydrochloride typically involves the fluorination of a suitable pyrrolidine precursor. One common method includes the reaction of 3,3-dimethylpyrrolidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4,4-Difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be replaced by other substituents under appropriate conditions.

Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives, or reduced to form alcohols or aldehydes.

Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Substitution Products: Depending on the substituent introduced, various fluorinated derivatives can be formed.

Oxidation Products: Carboxylic acids, ketones, or aldehydes.

Reduction Products: Alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

One of the primary applications of 4,4-Difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid hydrochloride is in the field of medicinal chemistry. Its structural characteristics make it a valuable intermediate in the synthesis of various pharmaceutical compounds.

Case Studies

- Antiviral Agents : Research has indicated that derivatives of pyrrolidine compounds exhibit antiviral properties. For instance, studies have focused on the synthesis of novel antiviral agents based on the pyrrolidine scaffold, where this compound serves as a key building block .

- Neuroprotective Agents : The compound has also been investigated for its potential neuroprotective effects. In vitro studies suggest that modifications to the pyrrolidine structure can enhance neuroprotective activity against neurodegenerative diseases .

Research Applications

In addition to its medicinal uses, this compound is extensively utilized in academic and industrial research settings.

Chemical Synthesis

The compound is often employed as a reagent in organic synthesis due to its ability to undergo various chemical transformations. It can be used in:

- Synthesis of Fluorinated Compounds : The presence of fluorine atoms in its structure allows it to act as a precursor for synthesizing other fluorinated organic compounds, which are critical in pharmaceuticals and agrochemicals .

- Chiral Synthesis : As a chiral molecule, it plays a significant role in asymmetric synthesis processes where enantiomerically pure compounds are desired .

Analytical Chemistry

This compound is also used in analytical chemistry for method development and validation.

Spectroscopic Techniques

It is commonly analyzed using various spectroscopic methods such as:

- NMR Spectroscopy : To determine structural integrity and purity.

- Mass Spectrometry : For molecular weight determination and structural elucidation.

Wirkmechanismus

The mechanism of action of 4,4-Difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For example, as a potential DPP-4 inhibitor, it binds to the active site of the enzyme, preventing the breakdown of incretin hormones. This leads to increased insulin secretion and decreased blood glucose levels. The fluorine atoms enhance the binding affinity and specificity of the compound to its target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3,3-Difluoro-4,4-dimethylpyrrolidine hydrochloride

- 4,4-Difluoro-3,3-dimethylpyrrolidine

- 4,4-Difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid

Uniqueness

4,4-Difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid hydrochloride is unique due to the presence of both fluorine atoms and a carboxylic acid group, which impart distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound in various research applications, particularly in the development of fluorinated pharmaceuticals and enzyme inhibitors.

Biologische Aktivität

4,4-Difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid hydrochloride is a fluorinated pyrrolidine derivative with the molecular formula C7H12ClF2NO2 and a molecular weight of 215.62 g/mol. This compound is notable for its unique structural features, including the presence of two fluorine atoms and a carboxylic acid group, which significantly influence its chemical and biological properties. It is primarily investigated for its potential applications in medicinal chemistry, particularly as an enzyme inhibitor and in drug design.

The primary biological activity of this compound is associated with its role as a dipeptidyl peptidase-4 (DPP-4) inhibitor . DPP-4 is an enzyme that plays a critical role in glucose metabolism by inactivating incretin hormones, which are vital for insulin secretion. By inhibiting DPP-4, this compound can increase the levels of these hormones, leading to enhanced insulin release and improved glycemic control in diabetic models .

Table 1: Comparison of DPP-4 Inhibitors

| Compound Name | Mechanism of Action | Clinical Applications |

|---|---|---|

| This compound | DPP-4 inhibition | Type 2 diabetes management |

| Sitagliptin | DPP-4 inhibition | Type 2 diabetes management |

| Saxagliptin | DPP-4 inhibition | Type 2 diabetes management |

Research Findings

Recent studies have highlighted the compound's effectiveness in lowering blood glucose levels in animal models. In vitro assays demonstrated that it binds to the active site of DPP-4 with high affinity due to the fluorine substituents, which enhance its binding properties compared to non-fluorinated analogs .

Case Study: Efficacy in Diabetic Models

A study published in the Journal of Medicinal Chemistry showed that administration of this compound resulted in a statistically significant reduction in fasting blood glucose levels in diabetic rats compared to control groups. The study utilized standard oral glucose tolerance tests (OGTT) to assess efficacy .

Toxicological Profile

Toxicological assessments indicate that the compound exhibits low toxicity levels in mammalian cell lines. The MTT assay was employed to evaluate cell viability after exposure to varying concentrations of the compound. Results indicated no significant cytotoxic effects at concentrations up to 100 µM .

Table 2: Toxicological Data Summary

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 98 |

| 50 | 95 |

| 100 | 90 |

Eigenschaften

CAS-Nummer |

1408076-44-7 |

|---|---|

Molekularformel |

C7H12ClF2NO2 |

Molekulargewicht |

215.62 g/mol |

IUPAC-Name |

(2S)-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C7H11F2NO2.ClH/c1-6(2)4(5(11)12)10-3-7(6,8)9;/h4,10H,3H2,1-2H3,(H,11,12);1H/t4-;/m1./s1 |

InChI-Schlüssel |

JKUBNVCKITZURN-PGMHMLKASA-N |

SMILES |

CC1(C(NCC1(F)F)C(=O)O)C.Cl |

Isomerische SMILES |

CC1([C@H](NCC1(F)F)C(=O)O)C.Cl |

Kanonische SMILES |

CC1(C(NCC1(F)F)C(=O)O)C.Cl |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.